4-[2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]ethyl]pyridine
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Overview
Description
4-[2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]ethyl]pyridine is an organic compound that features a pyridine ring substituted with a sulfonylethylsulfanyl group and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]ethyl]pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylphenylsulfonyl chloride with 2-mercaptoethylpyridine under basic conditions to form the sulfonylethylsulfanyl intermediate. This intermediate is then further reacted with ethyl bromide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfonylethylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-[2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]ethyl]pyridine involves its interaction with specific molecular targets. The sulfonylethylsulfanyl group can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylsulfonyl chloride: A precursor in the synthesis of the target compound.
2-Mercaptoethylpyridine: Another precursor used in the synthesis.
Sulfone derivatives: Formed through the oxidation of the target compound.
Uniqueness
4-[2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]ethyl]pyridine is unique due to its combination of a pyridine ring with a sulfonylethylsulfanyl group and a tert-butylphenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[2-[2-(4-tert-butylphenyl)sulfonylethylsulfanyl]ethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S2/c1-19(2,3)17-4-6-18(7-5-17)24(21,22)15-14-23-13-10-16-8-11-20-12-9-16/h4-9,11-12H,10,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOAHQAGRRGTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CCSCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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